Biphenyl-4,4'-diylbis(phenylmethanol)
Description
Contextualization within Functional Organic Molecules and Building Blocks
Biphenyl-4,4'-diylbis(phenylmethanol), also known as 4,4'-bis(hydroxymethyl)biphenyl, belongs to a class of organic compounds that serve as fundamental building blocks in the synthesis of more complex molecular architectures. The biphenyl (B1667301) moiety, consisting of two connected phenyl rings, is a key structural motif in a wide array of pharmacologically active products, chiral reagents, and materials for liquid crystals and organic light-emitting diodes (OLEDs) nih.gov. The presence of the two hydroxyl groups in Biphenyl-4,4'-diylbis(phenylmethanol) allows it to act as a diol monomer in polymerization reactions, particularly in polycondensation processes dtic.mil. This enables the incorporation of the rigid and thermally stable biphenyl unit into the backbone of polymers, thereby imparting desirable properties to the final material.
The synthesis of functional biphenyl derivatives is a topic of significant interest in organic chemistry. Various synthetic methodologies, including Suzuki-Miyaura coupling and other cross-coupling reactions, have been developed to create substituted biphenyl compounds nih.gov. While the direct synthesis of Biphenyl-4,4'-diylbis(phenylmethanol) is not extensively detailed in readily available literature, a related precursor, Biphenyl-4,4'-diyl bis(phenyl-methanone), can be synthesized via a carbonylative Suzuki coupling reaction researchgate.net. This diketone could then potentially be reduced to form the target diol, Biphenyl-4,4'-diylbis(phenylmethanol).
Significance of Dihydroxyl-Functionalized Biphenyl Cores in Contemporary Chemistry
The dihydroxyl-functionalized biphenyl core is of particular importance in polymer chemistry due to the combination of rigidity, thermal stability, and reactivity it offers. The biphenyl unit is known to enhance the thermal properties of polymers, leading to materials with high glass transition temperatures and excellent thermal stability researchgate.netmdpi.com. The para-substitution pattern of the hydroxyl groups in Biphenyl-4,4'-diylbis(phenylmethanol) results in a linear and rigid structure, which is a key feature for the formation of liquid crystalline polymers dtic.milresearchgate.net.
The two hydroxyl groups serve as reactive sites for the formation of ester or ether linkages, making Biphenyl-4,4'-diylbis(phenylmethanol) a valuable monomer for the synthesis of polyesters, polyethers, and other condensation polymers. The incorporation of this rigid diol into a polymer chain can significantly influence the material's mechanical and optical properties, such as increasing the refractive index and enhancing tensile strength nih.govresearchgate.net.
Overview of Key Research Domains for Biphenyl-4,4'-diylbis(phenylmethanol)
The primary research domain for Biphenyl-4,4'-diylbis(phenylmethanol) is in the field of polymer science, specifically in the development of high-performance and functional polymers. Its application as a monomer has been explored in the synthesis of:
Polyesters: Biphenyl-4,4'-diylbis(phenylmethanol) can be reacted with various dicarboxylic acids or their derivatives to produce polyesters. Research has shown that incorporating this diol into polyesters can lead to materials with high thermal stability and, in some cases, semi-crystalline properties researchgate.net.
Liquid Crystalline Polymers (LCPs): The rigid and linear structure of Biphenyl-4,4'-diylbis(phenylmethanol) makes it an excellent candidate for creating the mesogenic (liquid crystal-forming) units in LCPs. These polymers exhibit a high degree of molecular order in the melt or solution phase, leading to materials with exceptional mechanical properties and thermal stability dtic.milresearchgate.net.
Poly(ether ether ketone)s (PEEK): While direct synthesis of PEEK from Biphenyl-4,4'-diylbis(phenylmethanol) is less common, the biphenyl moiety is a known component in high-performance PEEKs to enhance their thermal and mechanical properties semanticscholar.orgresearchgate.netgoogle.comsemanticscholar.orgnih.gov. The diol functionality allows for its potential incorporation into ether-linked polymer backbones.
Detailed Research Findings
Recent research has focused on the synthesis and characterization of polymers derived from Biphenyl-4,4'-diylbis(phenylmethanol) to explore the structure-property relationships. A study on the synthesis of biphenyl polyesters derived from divanillic acid and cyclic diols, including 4,4ʹ-biphenyldimethanol (another name for Biphenyl-4,4'-diylbis(phenylmethanol)), demonstrated the successful production of thermally stable polyesters researchgate.net.
In this research, homopolyesters were synthesized from methylated dialkoxydivanillic acid monomers and various diols, including Biphenyl-4,4'-diylbis(phenylmethanol) researchgate.net. The resulting polyesters exhibited high thermal stability, with weight average molecular weights ranging from 1.5 to 11.0 × 10⁴ g/mol and glass transition temperatures between 58 to 134 °C researchgate.net. One of the copolyesters synthesized with a cyclic diol showed semi-crystalline behavior with a high melting point of 220 °C researchgate.net.
The following interactive data table summarizes the properties of a polyester (B1180765) synthesized from a methylated divanillic acid derivative (Me-MeDVA) and 4,4ʹ-biphenyldimethanol.
| Property | Value | Reference |
|---|---|---|
| Weight Average Molecular Weight (Mw) | 1.5 to 11.0 × 10⁴ g/mol | researchgate.net |
| Glass Transition Temperature (Tg) | 58 to 134 °C | researchgate.net |
| Crystallinity | Amorphous (Homopolyester) / Semi-crystalline (Copolyester with trans-1,4-cyclohexanedimethanol) | researchgate.net |
| Melting Point (Tm) of Copolyester | 220 °C | researchgate.net |
These findings underscore the potential of Biphenyl-4,4'-diylbis(phenylmethanol) as a valuable monomer for creating high-performance polymers with tailored thermal and mechanical properties. The ability to form both amorphous and semi-crystalline materials opens up a wide range of potential applications for these polyesters.
Properties
CAS No. |
53172-57-9 |
|---|---|
Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[4-[4-[hydroxy(phenyl)methyl]phenyl]phenyl]-phenylmethanol |
InChI |
InChI=1S/C26H22O2/c27-25(21-7-3-1-4-8-21)23-15-11-19(12-16-23)20-13-17-24(18-14-20)26(28)22-9-5-2-6-10-22/h1-18,25-28H |
InChI Key |
XQHYATPZWUMJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Biphenyl 4,4 Diylbis Phenylmethanol and Its Derivatives
Advanced Synthetic Routes to the Biphenyl-4,4'-diyl Core
The construction of the biphenyl-4,4'-diyl core is a foundational step in the synthesis of Biphenyl-4,4'-diylbis(phenylmethanol). Modern organic synthesis offers several powerful cross-coupling reactions for this purpose, with the Suzuki-Miyaura and Ullmann reactions being the most prominent. wikipedia.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for creating carbon-carbon bonds, particularly for biaryl synthesis. researchgate.net The reaction typically involves the coupling of an aryl boronic acid with an aryl halide. mdpi.com For the biphenyl-4,4'-diyl core, this can be achieved by the self-coupling of 4-halophenylboronic acid or the cross-coupling of a 4-halobenzene with a benzene-1,4-diboronic acid derivative. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of various catalysts and reagents. researchgate.netyoutube.com
Key Features of Suzuki-Miyaura Coupling:
Catalysts: Palladium complexes are standard, with Pd(PPh₃)₄ being a common choice. mdpi.comgoogle.com Nanoparticle catalysts are also being explored for their high activity and stability. google.com
Bases: A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. mdpi.comyoutube.com
Solvents: A mixture of an organic solvent (like toluene (B28343), 1,4-dioxane (B91453), or acetonitrile) and water is often used. mdpi.comyoutube.com
Ullmann Reaction: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules at elevated temperatures. wikipedia.orgorganic-chemistry.org While effective for synthesizing symmetrical biaryls, the traditional conditions are harsh. Modern variations have been developed that use palladium or nickel catalysts or employ improved copper-based systems with ligands, allowing for milder reaction conditions. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org
Comparison of Core Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction |
|---|---|---|
| Catalyst | Palladium, Nickel | Copper (stoichiometric or catalytic) |
| Substrates | Aryl halides/triflates + Arylboronic acids/esters | Aryl halides |
| Reaction Conditions | Mild (often < 100°C) | Harsh (often > 200°C), modern variants are milder |
| Functional Group Tolerance | High | Moderate (limited by harsh conditions) |
| Byproducts | Boron-containing salts (generally easy to remove) | Copper salts |
Other methods like the Negishi, Stille, and Hiyama couplings also provide pathways to biaryl compounds, though the Suzuki reaction is often preferred for its operational simplicity and the lower toxicity of its boron-based reagents. researchgate.net
Regioselective Introduction of Phenylmethanol Functionalities
Once the biphenyl-4,4'-diyl core is established with appropriate functional groups, the next critical phase is the introduction of the phenylmethanol moieties. The regioselectivity is dictated by the starting biphenyl (B1667301) derivative. A common and effective strategy involves a Grignard reaction.
A highly convergent approach starts with a 4,4'-difunctionalized biphenyl, such as 4,4'-dibromobiphenyl (B48405) or biphenyl-4,4'-dicarbaldehyde.
Route A: Via a Di-Grignard Reagent
Formation of the Di-Grignard Reagent: 4,4'-Dibromobiphenyl is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the biphenyl-4,4'-diylbis(magnesium bromide). mnstate.educerritos.edu Maintaining anhydrous conditions is critical to prevent the Grignard reagent from reacting with water. cerritos.eduamherst.edu
Reaction with Benzaldehyde (B42025): The di-Grignard reagent is then treated with two equivalents of benzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde.
Acidic Workup: A final hydrolysis step with a dilute acid (e.g., aqueous HCl) protonates the resulting alkoxide intermediates to yield the final diol product, Biphenyl-4,4'-diylbis(phenylmethanol). umkc.edu
Route B: Via a Diketone Intermediate
Synthesis of the Diketone: The precursor, Biphenyl-4,4'-diylbis(phenylmethanone), can be synthesized via a Friedel-Crafts acylation of biphenyl with benzoyl chloride or through a carbonylative Suzuki coupling of 4,4'-diiodobiphenyl (B1208875) and phenylboronic acid. asianpubs.org
Reduction to the Diol: The diketone is then reduced to the target diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction is typically highly efficient and selective for the ketone carbonyl groups.
The choice of route depends on the availability and cost of the starting materials. The Grignard route is direct but requires careful control of reaction conditions to manage the highly reactive organometallic intermediates. The reduction route adds a step but may offer simpler execution and purification.
Exploration of Reaction Conditions and Optimization Strategies for Biphenyl-4,4'-diylbis(phenylmethanol)
Optimizing reaction conditions is paramount for maximizing yield and purity while minimizing reaction times and byproducts.
For Suzuki-Miyaura Coupling (Core Synthesis): The efficiency of the Suzuki coupling can be highly dependent on the choice of catalyst, base, and solvent. mdpi.com A study on the synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines found that using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane gave superior yields compared to other solvent-base combinations. mdpi.com Temperature is also a critical parameter, with reactions typically run between 70-120°C. mdpi.comgoogle.com
Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Variable | Typical Conditions/Observations |
|---|---|---|
| Catalyst | Palladium source and ligand | Pd(PPh₃)₄ (5 mol%) is effective. mdpi.com Ligand choice affects stability and activity. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ can lead to higher yields in some systems. mdpi.com |
| Solvent | Toluene, 1,4-Dioxane, Acetonitrile | 1,4-Dioxane often provides good results. mdpi.com Solvent choice impacts solubility and reaction kinetics. |
| Temperature | 40 - 140°C | Higher temperatures may be needed for less reactive substrates like aryl chlorides. google.com |
| Atmosphere | Inert (Argon, Nitrogen) | Essential to prevent degradation of the palladium catalyst. youtube.com |
For Grignard Reaction (Functionalization): The primary challenge in the Grignard synthesis is minimizing side reactions. The formation of biphenyl (Ph-Ph) as a byproduct can occur through the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org
Initiation: The reaction can be sluggish to start due to a passivating oxide layer on the magnesium. Activation using iodine crystals or mechanical crushing is common. mnstate.eduumkc.edu
Solvent: Anhydrous diethyl ether or THF is crucial, as protic solvents will destroy the Grignard reagent. cerritos.edu
Temperature Control: The reaction is exothermic. Slow, controlled addition of reagents is necessary to maintain a gentle reflux and prevent side reactions favored by high temperatures. umkc.edulibretexts.org
Concentration: High concentrations of the aryl halide can increase the rate of byproduct formation. libretexts.org
Scalability Considerations in Synthetic Development
Transitioning the synthesis of Biphenyl-4,4'-diylbis(phenylmethanol) from a laboratory scale to industrial production introduces several challenges.
Cost of Reagents: Palladium catalysts, specialized ligands, and anhydrous solvents can be expensive. For large-scale synthesis, developing more cost-effective catalyst systems, such as those based on nickel or copper, or highly recyclable nanocatalysts, is desirable. google.com
Reaction Control: The exothermic nature of the Grignard reaction requires efficient heat management in large reactors to ensure safety and prevent runaway reactions. umkc.edu
Handling of Reagents: The use of large quantities of flammable solvents like diethyl ether and moisture-sensitive reagents necessitates specialized equipment and stringent safety protocols.
Process Efficiency: Minimizing the number of synthetic steps and purification stages is key to an economically viable process. A convergent synthesis, where complex fragments are built separately and then combined, is often more efficient for large-scale production.
Waste Management: The environmental impact of waste streams, including solvent waste and inorganic salts from workup procedures, must be considered. Developing processes that use greener solvents or catalytic systems that minimize waste is a key goal in modern chemical manufacturing. scielo.br A patent for the synthesis of 4-biphenylmethanol (B1213676) highlights the importance of recycling acidic water from the reaction to improve the environmental friendliness of the process. google.com
Synthesis of Structurally Modified Biphenyl-4,4'-diylbis(phenylmethanol) Analogs
The synthetic routes described are amenable to modification for the creation of a diverse library of analogs.
Modifying the Biphenyl Core: By starting with substituted aryl halides or arylboronic acids in the Suzuki-Miyaura coupling, functional groups (e.g., alkyl, alkoxy, nitro) can be introduced onto the biphenyl backbone. gre.ac.uk This allows for the tuning of the electronic and steric properties of the core structure.
Modifying the Phenylmethanol Groups: Using substituted benzaldehydes in the Grignard reaction or reducing substituted benzophenones will result in analogs with functional groups on the pendant phenyl rings. This can alter the molecule's polarity, solubility, and potential for intermolecular interactions.
Varying the Benzylic Alcohol: Instead of benzaldehyde, other aryl or even alkyl aldehydes and ketones can be used in the reaction with the biphenyl-4,4'-diyl-di-Grignard reagent to generate a wide range of diarylmethanol or alkylarylmethanol analogs.
This modularity allows for the systematic exploration of structure-activity relationships for various applications, such as in materials science or as intermediates in medicinal chemistry. researchgate.net
Purification and Isolation Techniques for High-Purity Biphenyl-4,4'-diylbis(phenylmethanol)
Achieving high purity is essential for the characterization and application of the final product. The purification strategy must address unreacted starting materials, catalysts, and reaction byproducts.
Workup: The initial purification involves a liquid-liquid extraction. For the Grignard synthesis, the reaction mixture is quenched with acid, and the organic product is extracted into a solvent like diethyl ether. The aqueous layer, containing magnesium salts, is removed. The organic layer is then washed with water and brine to remove residual acid and water-soluble impurities. cerritos.edu
Removal of Byproducts: A common byproduct in the Grignard synthesis of triphenylmethanol (B194598) (a related structure) is biphenyl, which arises from the coupling of the phenylmagnesium bromide reagent. libretexts.org Biphenyl is less polar than the desired diol product. It can often be removed by trituration, where the crude solid is washed with a non-polar solvent like petroleum ether or hexane, which dissolves the biphenyl but not the more polar alcohol. cerritos.edulibretexts.org
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude Biphenyl-4,4'-diylbis(phenylmethanol) can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, toluene, or ethyl acetate (B1210297)/hexane) and allowed to cool slowly. google.com The pure compound will crystallize out, leaving impurities behind in the mother liquor.
Chromatography: For very high purity or for separating complex mixtures of analogs, column chromatography is the method of choice. A silica (B1680970) gel stationary phase is typically used with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) to elute the components based on their polarity. asianpubs.org
The choice of purification method will depend on the scale of the reaction and the required purity level of the final compound. A combination of these techniques is often employed to achieve the desired analytical standard.
Application As Architecturally Defining Building Blocks in Porous Materials
Metal-Organic Frameworks (MOFs) Incorporating Biphenyl-4,4'-diylbis(phenylmethanol) Derived Linkers
MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Linkers derived from Biphenyl-4,4'-diylbis(phenylmethanol), most notably 4,4'-biphenyl dicarboxylic acid (BPDC), are widely employed in MOF synthesis due to their ability to create porous structures with high surface areas and tunable pore sizes. nih.gov
The design of MOFs using biphenyl-derived linkers is governed by several key principles. The length of the linker directly influences the pore size and surface area of the resulting MOF. nih.gov Longer linkers, such as BPDC, generally lead to larger pores and higher surface areas, which can enhance properties like gas storage capacity. nih.gov The rigidity of the biphenyl (B1667301) backbone helps in the formation of stable, crystalline frameworks.
Furthermore, the geometry of the linker and the coordination preference of the metal center dictate the topology of the final framework. Functional groups on the biphenyl unit can be modified to tune the chemical environment within the pores, affecting the material's selectivity and catalytic activity. For instance, the introduction of different functional groups can alter the interactions with guest molecules.
A summary of commonly used biphenyl-derived linkers and their resulting MOF properties is presented in the table below.
| Linker | Metal Ion | Resulting MOF | Pore Size (nm) | Surface Area (m²/g) |
| 4,4'-Biphenyl dicarboxylic acid (BPDC) | Ni²⁺ | Ni-BPDC-MOF | 1-40 | 311.99 |
| 4,4'-Biphenyl dicarboxylic acid (BPDC) | Zn⁴⁺ | IRMOF-10 | 2.45 | - |
Data compiled from studies on biphenyl-derived MOFs. nih.govescholarship.org
The synthesis of MOFs incorporating biphenyl-derived linkers is commonly achieved through solvothermal or hydrothermal methods. nih.gov In a typical solvothermal synthesis, the organic linker and a metal salt are dissolved in a high-boiling point solvent and heated in a sealed vessel. nih.gov This process allows for the slow crystallization of the MOF structure. For example, a nickel-based MOF using BPDC was synthesized via a one-step hydrothermal method, resulting in a nanoplate morphology. nih.gov
Mechanochemical synthesis offers a more environmentally friendly alternative, often reducing or eliminating the need for solvents. digitellinc.com This technique involves the grinding of solid reactants (the metal salt and the organic linker) together, with the mechanical energy driving the formation of the framework. This method can be faster and more efficient than traditional solvothermal synthesis. digitellinc.com
The ability to predict and control the topology of MOFs is a key aspect of their rational design. By carefully selecting the geometry of the biphenyl-derived linker and the coordination environment of the metal cluster, specific network topologies can be targeted. The linear nature of linkers like BPDC often leads to the formation of well-defined, highly symmetric structures. The combination of different linkers or the use of modulating agents during synthesis can also be employed to influence the final architecture of the MOF.
A common phenomenon in MOFs with large pores, which can result from the use of long linkers like BPDC, is interpenetration. This is where two or more independent frameworks grow through each other. While sometimes viewed as a hindrance to achieving maximum porosity, interpenetration can also enhance the stability of the framework. The degree of interpenetration can be controlled by modifying synthesis conditions such as temperature, concentration, and solvent system.
Defects within the MOF crystal lattice, such as missing linkers or metal clusters, can also significantly impact the material's properties. While often considered imperfections, controlled introduction of defects can create hierarchical pore structures and enhance catalytic activity. Understanding and controlling both interpenetration and defectivity are crucial for the rational design of functional biphenyl-based MOFs.
Post-synthetic modification (PSM) is a powerful tool for functionalizing MOFs after their initial synthesis. If Biphenyl-4,4'-diylbis(phenylmethanol) were incorporated as a linker, the hydroxyl (-OH) groups would provide ideal sites for PSM. These alcohol functionalities could be converted into a variety of other chemical groups, allowing for the fine-tuning of the MOF's properties. For example, they could be esterified to introduce new functionalities or oxidized to aldehydes or carboxylic acids to create new reactive sites within the pores. This approach allows for the creation of complex, multifunctional materials that would be difficult to synthesize directly. nih.gov
Covalent Organic Frameworks (COFs) Utilizing Biphenyl-4,4'-diylbis(phenylmethanol) Derived Linkers
Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. sapub.org The principles of reticular chemistry that govern MOF synthesis are also applicable to COFs, allowing for the design of highly ordered, porous structures. unt.edu
While direct use of Biphenyl-4,4'-diylbis(phenylmethanol) in COF synthesis is not prevalent, its derivatives, such as the corresponding dialdehyde (B1249045) or diamine, would be excellent building blocks. The synthesis of COFs typically involves reversible bond formation, such as the formation of imines or boronic esters, which allows for the correction of defects during crystallization, leading to highly ordered materials. researchgate.net The rigid and linear geometry of the biphenyl unit is well-suited for the formation of 2D and 3D COF structures with permanent porosity. The specific choice of functional groups on the biphenyl-derived linker and the complementary co-monomer would determine the linkage chemistry and the resulting pore environment of the COF. researchgate.net The development of COFs from Biphenyl-4,4'-diylbis(phenylmethanol) derivatives represents a promising area for future research in porous materials.
Linker Design for Two-Dimensional (2D) and Three-Dimensional (3D) COF Construction
The design of Covalent Organic Frameworks (COFs) relies on the geometric principles of reticular synthesis, where molecular building blocks, or linkers, are connected to form extended, periodic networks. mdpi.com Biphenyl-based linkers are prized for their linear, C2-symmetric structure, which is conducive to forming well-defined 2D sheets or extended 3D networks. researchgate.netnih.gov For instance, the condensation of linear linkers like [1,1'-biphenyl]-4,4'-dicarbaldehyde with triangular or tetrahedral nodes can produce highly crystalline 2D COFs with predictable pore sizes. researchgate.net
The construction of 3D COFs presents a greater synthetic challenge due to the need for precise directional control of covalent bonds. mdpi.com Biphenyl units can be engineered to create non-planar geometries. By introducing bulky substituents at the ortho-positions of the phenyl rings, the dihedral angle between the rings can be modulated, forcing a tetrahedral geometry. mdpi.com This strategy enables the synthesis of complex, interpenetrated 3D COF topologies. mdpi.com Furthermore, steric interactions driven by bulky groups attached to the biphenyl linker can be used to tune the network topology, for example, switching between a kgm network and an sql network by varying the length of the co-linker. chemrxiv.org
Condensation and Polymerization Reactions for Forming Covalent Linkages
The formation of COFs is achieved through reversible condensation reactions, which allow for "error-correction" during the crystallization process, leading to highly ordered materials. nih.gov While a molecule like Biphenyl-4,4'-diylbis(phenylmethanol) contains the core biphenyl structure, its alcohol functional groups are not typically used directly in the most common COF-forming reactions. Instead, biphenyl derivatives functionalized with aldehydes, amines, or boronic acids are employed.
The most prevalent methods for COF synthesis include:
Imine Condensation: The Schiff base reaction between an aldehyde and an amine to form an imine bond is the most widely used reaction in COF synthesis. acs.orgtcichemicals.com This reaction is reversible, often acid-catalyzed, and produces COFs with high chemical stability. acs.orgtcichemicals.com
Boronic Ester and Boroxine (B1236090) Formation: The first COFs were synthesized via the self-condensation of boronic acids to form boroxine rings or the condensation of boronic acids with catechols to form boronic esters. tcichemicals.comnih.gov These frameworks often exhibit good crystallinity and high thermal stability. tcichemicals.com
β-Ketoenamine Formation: Reacting a 1,3,5-triformylphloroglucinol linker with an amine results in an imine-linked framework that undergoes irreversible enol-to-keto tautomerism. nih.gov This process yields β-ketoenamine linkages that impart exceptional stability against harsh acidic and basic conditions. nih.gov
These reversible reactions are typically carried out under solvothermal conditions, where the reactants are heated in a high-boiling point solvent to promote the formation of a crystalline, thermodynamically stable product over a disordered amorphous polymer. nih.gov
Control over Crystallinity, Porosity, and Pore Architectures in Biphenyl-Based COFs
The dimensions of the biphenyl linker are a key determinant of the pore size and surface area of the resulting COF. Longer biphenyl-based linkers naturally lead to larger pores. A powerful strategy for creating more complex pore architectures is the use of mixed-linker systems. researchgate.net By combining biphenyl linkers of different lengths or geometries within the same framework, it is possible to construct COFs with multiple, distinct pore sizes (dual-pore or triple-pore structures). researchgate.netresearchgate.net This approach allows for the creation of hierarchical porosity, which can improve mass transfer and accessibility of functional sites within the material. nih.gov
For example, combining a "V"-shaped building block with linear linkers like 1,4-diaminobenzene or benzidine (B372746) has led to the formation of triple-pore COFs. researchgate.net The specific surface area and pore size distribution are critical parameters influencing the material's performance in applications like adsorption. Nitrogen adsorption-desorption measurements are commonly used to characterize these properties, with the Brunauer–Emmett–Teller (BET) method used to calculate the specific surface area. nih.govacs.org
| Material Name | Linker(s) | Topology/Pore Type | BET Surface Area (m²/g) | Pore Size(s) (nm) |
|---|---|---|---|---|
| TpPa-1 | 1,3,5-triformylphloroglucinol, p-phenylenediamine | Hexagonal, β-ketoenamine | Not specified | Not specified |
| TP-COF-DAB | "V"-shape dialdehyde, 1,4-diaminobenzene | Triple-pore | Not specified | 1.61, 3.18 |
| COF-Bu | Dual-pore building blocks | Dual-pore (kgm lattice) | 1031 | Microporous & Mesoporous |
| TPT-DMBD-COF | Triazine-based node, diamine linker | Mesoporous | 279.5 | Not specified |
Integration into Hybrid Porous Materials and Composites
The unique properties of biphenyl-based porous materials make them excellent candidates for inclusion in hybrid materials and composites, most notably in advanced separation membranes.
Development of Mixed-Matrix Membranes and Composite Structures
Mixed-matrix membranes (MMMs) are formed by embedding porous filler particles into a continuous polymer matrix. rsc.org This approach aims to combine the processability of polymers with the superior separation capabilities of porous fillers. Biphenyl-based porous organic polymers, including COFs and covalent triazine frameworks (CTFs), are attractive fillers due to their well-defined porosity and organic nature, which can offer better compatibility with polymer matrices compared to inorganic fillers. mdpi.comnih.gov
The incorporation of a porous biphenyl-based knitting aryl polymer into matrices like Matrimid®, polysulfone (PSF), or polyphenylene oxide (PPO) has been shown to significantly affect the membrane's gas transport properties. mdpi.com In a study using a biphenyl-based CTF as a filler in a Matrimid® matrix for CO₂/CH₄ separation, a 16 wt% loading of the filler more than doubled the CO₂ permeability while maintaining the high selectivity of the neat polymer. nih.gov The filler particles can enhance permeability by introducing highly porous channels for gas transport and can sometimes improve selectivity by leveraging the molecular sieving properties of their pores. mdpi.comnih.gov The success of an MMM often depends on achieving good adhesion and compatibility between the filler and the polymer matrix to avoid defects that would compromise separation performance. rsc.org
| Matrix Polymer | Filler Material | Filler Loading (wt%) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |
|---|---|---|---|---|
| Matrimid® | None (Pure Polymer) | 0% | ~7.5 | ~37 |
| Matrimid® | CTF-biphenyl | 16% | ~16 | ~37 |
| Matrimid® | ACOF-1 | 8% | 9.6 | Constant |
| Matrimid® | ACOF-1 | 16% | 15.3 | Constant |
Role in Catalysis and Photocatalysis
Biphenyl-4,4'-diylbis(phenylmethanol) as a Ligand Precursor for Metal Catalysts
The structural characteristics of biphenyl-4,4'-diylbis(phenylmethanol), particularly its C2 symmetry and the presence of hydroxyl groups, make it an excellent precursor for a wide array of ligands used in homogeneous and heterogeneous catalysis. The biphenyl (B1667301) backbone allows for the creation of atropisomeric chiral ligands, which are crucial for enantioselective synthesis. nih.gov
Synthesis of Homogeneous and Heterogeneous Metal Complexes with Biphenyl-Derived Ligands
The synthesis of metal complexes using ligands derived from biphenyl structures is a well-established field, leading to both homogeneous and heterogeneous catalysts. bohrium.com These ligands, often phosphine (B1218219) derivatives, can be synthesized through multi-step processes. For instance, chiral bis(bromoether) can be prepared from bromophenol and a chiral diol, which then undergoes lithiation and reaction with chlorodiphenylphosphine (B86185) to form the desired phosphine ligand. nih.gov This approach allows for the early introduction of a chiral tether, which directs the stereochemistry of the final ligand. nih.gov
The versatility of the biphenyl scaffold allows for the synthesis of various types of ligands, including monophosphines and diphosphines. epfl.chtum.de These ligands can then be coordinated with a range of transition metals such as palladium, gold, silver, and copper to form stable complexes. mdpi.com The synthesis of these complexes often involves the reaction of the ligand with a metal precursor, such as [(Me₂S)AuCl] for gold complexes or [Pd(allyl/indenyl)Cl]₂ for palladium complexes. mdpi.com The resulting metal complexes can be isolated and characterized using techniques like X-ray crystallography to determine their precise molecular structure. mdpi.com Water-soluble versions of these catalysts can also be prepared by introducing sulfonated phosphane ligands, which combines the advantages of homogeneous activity with the ease of heterogeneous catalyst separation. bohrium.com
Application in Chemoselective Catalytic Transformations (e.g., Transfer Hydrogenation of Aldehydes)
Metal complexes featuring biphenyl-derived ligands have demonstrated significant efficacy in chemoselective catalytic transformations, a key process in the synthesis of fine chemicals. sci-hub.st One prominent example is the transfer hydrogenation of aldehydes to produce primary alcohols. unito.it This reaction is a valuable alternative to traditional hydrogenation using molecular hydrogen, as it can be performed under milder conditions. mdpi.com
Ruthenium complexes, in particular, have shown high activity in the transfer hydrogenation of a wide range of aromatic, aliphatic, and conjugated aldehydes. unito.it Using 2-propanol as a hydrogen source and a weak base like potassium carbonate, these catalysts can achieve high conversions and selectivities. unito.it For instance, ruthenium complexes can efficiently reduce unsaturated aldehydes to the corresponding allylic alcohols without affecting the C=C double bond. unito.it The choice of the diphosphine ligand coordinated to the metal center can significantly influence the catalyst's productivity and selectivity, allowing for the fine-tuning of the catalytic system for specific substrates. unito.it
Below is a table summarizing the results of transfer hydrogenation of various aldehydes using a rhodium catalyst with a ligand featuring a hydroxy functionality, which was found to be critical for the reaction.
| Aldehyde Substrate | Product | Conversion (%) |
| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | >99 |
| 4-Methylbenzaldehyde | (4-Methylphenyl)methanol | >99 |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methanol | >99 |
| 4-(Trifluoromethyl)benzaldehyde | (4-(Trifluoromethyl)phenyl)methanol | >99 |
| Cinnamaldehyde | Cinnamyl alcohol | 98 |
| Hexanal | Hexan-1-ol | 99 |
Reaction conditions: aldehyde (0.3 mmol), Rh catalyst (1.0 mmol%), K₂CO₃ (0.25 eq.), and MeOH (1.5 mL), stirred at 30 °C for 1 h. Data sourced from a study on a cyclometalated rhodium complex. researchgate.net
Enantioselective Catalysis Mediated by Chiral Biphenyl-4,4'-diylbis(phenylmethanol) Derivatives
The development of chiral ligands and catalysts is a central theme in asymmetric synthesis, as the acquisition of chirality in molecules heavily depends on these chiral inducers. chemrxiv.orgnih.gov Axially chiral biaryls, including derivatives of biphenyl-4,4'-diylbis(phenylmethanol), are core structures for many highly effective chiral ligands. nih.govchemrxiv.org The steric and electronic properties of these ligands can be finely tuned by adjusting the substituent groups on the biphenyl backbone, which can dramatically impact the reactivity and enantioselectivity of the resulting catalysts. chemrxiv.orgchemrxiv.org
These chiral biphenyl ligands have been successfully employed in a variety of enantioselective reactions. For example, chiral biphenyldiol ligands have been used in the asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with good to excellent enantiomeric excesses. nih.gov Similarly, phosphoramidite (B1245037) ligands derived from these chiral biphenyl cores are effective in palladium-catalyzed asymmetric cycloadditions. nih.gov The development of new families of chiral ligands often involves a modular building block strategy, allowing for the creation of a diverse library of ligands that can be screened for optimal performance in a specific reaction. core.ac.uk This high-throughput screening approach has accelerated the discovery of new and efficient enantioselective catalysts. core.ac.uk
New atropisomeric biphenyl diols containing additional chiral centers have been synthesized and used as organocatalysts in oxo-Diels–Alder reactions, achieving up to 72% enantiomeric excess with certain substrates. beilstein-journals.org These findings highlight the potential for creating highly effective and practical chiral ligands and catalysts for asymmetric synthesis. chemrxiv.org
Framework-Supported Catalysis using Biphenyl-4,4'-diylbis(phenylmethanol) Derivatives
The integration of biphenyl-4,4'-diylbis(phenylmethanol) derivatives into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) has opened new avenues for heterogeneous catalysis and photocatalysis. The modular nature of these frameworks allows for the rational design of materials with tailored properties for specific applications. sci-hub.strsc.org
MOFs as Active Sites for Heterogeneous Catalytic Reactions
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. sci-hub.st The open framework structure and high surface area of MOFs make them highly desirable for various catalytic applications. sci-hub.stnih.gov The catalytic activity of MOFs can originate from the metal centers, the functional groups on the organic linkers, or from guest molecules encapsulated within the pores. sci-hub.st
Biphenyl-based dicarboxylic acid linkers have been used to construct MOFs with interesting catalytic properties. For example, a full meta-substituted 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid has been used to synthesize copper and zinc-based MOFs. researchgate.net The resulting frameworks exhibit permanent porosity and high thermal stability, making them suitable for heterogeneous catalysis. researchgate.net These MOFs have shown high activity in reactions such as the cyanosilylation of aldehydes, olefin epoxidation, and the cycloaddition of CO₂ with epoxides under mild conditions. researchgate.net The well-defined structures of MOFs provide a unique platform for designing catalysts with specific active sites, which is a significant advantage for rational catalyst design. northwestern.edu
COFs as Photocatalysts for Organic Transformations and Energy Conversion (e.g., Hydrogen Evolution, Polymerization)
Covalent-Organic Frameworks (COFs) are another class of porous crystalline materials synthesized from organic building blocks linked by strong covalent bonds. rsc.org Their conjugated structures, high porosity, and chemical stability make them promising materials for photocatalysis. d-nb.inforsc.org The ability to tailor the organic monomers and linkages allows for the engineering of COFs with specific light-absorbing properties and functionalities to enhance their photocatalytic performance. rsc.org
COFs incorporating biphenyl-based linkers have shown superior photocatalytic activity for hydrogen evolution from water splitting compared to those with shorter linkers. nih.gov The extended conjugation provided by the biphenyl unit facilitates efficient charge separation and transport, which are crucial for photocatalysis. rsc.org For instance, a protonated COF utilizing a biphenyl linker achieved an exceptionally high hydrogen evolution rate of 364 mmol g⁻¹ h⁻¹ under ultraviolet-visible light. nih.gov By incorporating different functional groups, such as hydroxyl or methoxy (B1213986) groups, into the biphenyl-based linkers, the hydrophilicity and photophysical properties of the COFs can be tuned to further improve their water-splitting efficiency. nih.gov
The table below shows the photocatalytic hydrogen evolution rates for a series of COFs with varying degrees of intralayer hydrogen-bonding interactions.
| Catalyst | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) |
| COF-960-1 | 352 |
| COF-960-2 | 457 |
| COF-960-3 | 521 |
| COF-960-4 | 589 |
| COF-960-5 | 678 |
Data sourced from a study on partially H-bonded covalent organic frameworks. rsc.org
In addition to hydrogen evolution, biphenyl-derived COFs have been applied as heterogeneous photocatalysts for organic transformations. Donor-acceptor type COFs have been used as photoinitiators for the visible-light-induced free-radical polymerization of methyl methacrylate (B99206) (MMA) to poly(methyl methacrylate) (PMMA). d-nb.info These COFs can absorb visible light and generate radicals that initiate the polymerization process, paving the way for the development of robust and recyclable systems for photochemistry. d-nb.infonsf.gov Furthermore, porphyrin-based COFs have demonstrated outstanding performance in catalyzing one-pot tandem reactions, such as the selective photooxygenation of benzyl alcohol followed by a Knoevenagel condensation, under visible light and in the absence of metal additives. mdpi.com
Mechanistic Investigations and Theoretical Studies in Catalysis
The catalytic transformation of systems containing the phenylmethanol moiety, such as Biphenyl-4,4'-diylbis(phenylmethanol), involves complex reaction pathways and the formation of key intermediates. Studies on analogous benzyl alcohol derivatives provide significant insight into these mechanisms.
In palladium-catalyzed reactions, a proposed mechanism involves the oxidative addition of a benzyl alcohol to a Pd(0) species, forming an (η3-benzyl)palladium(II) complex. mdpi.com This intermediate is crucial for subsequent C-H bond activation steps. mdpi.com However, in some systems, it has been shown that the initially benzylated product is not the reaction intermediate, suggesting a more complex pathway where the palladium complex reacts again with the alcohol before reductive elimination. mdpi.com The reaction process can involve epoxide intermediates that may evolve into a carbocation intermediate before ultimately forming the final product. nih.gov
For oxidation reactions on metal catalyst surfaces, such as Au-Pd nanoparticles, it is proposed that benzaldehyde and toluene (B28343) are formed through competing parallel reactions from an initial benzyl intermediate. rsc.org This intermediate can lead to an adsorbed benzylidene species, which can then be either oxidized to benzaldehyde or hydrogenated to toluene. rsc.org Therefore, reaction conditions that favor the availability of oxygen on the catalyst surface are crucial for maximizing the yield of the oxidation product. rsc.org
Studies on the deoxygenation of phenylmethanol on metal oxide surfaces like TiO2 reveal alternative pathways. The reaction can proceed via the transfer of a hydroxyl hydrogen to the benzyl group, yielding methylbenzene. researchgate.net Concurrently, water can be formed from the hydroxyl hydrogen. researchgate.net At higher temperatures, once the hydroxyl hydrogen is depleted, the remaining phenylmethoxy surface species can undergo C-O bond cleavage, leading to the formation of gas-phase benzyl radical species. researchgate.net
The table below outlines potential intermediates and reaction pathways for biphenyl-phenylmethanol systems based on related studies.
| Proposed Intermediate | Catalytic System | Subsequent Transformation | Product Type |
| (η3-benzyl)palladium(II) complex | Palladium catalyst in water | Reaction with another alcohol molecule | C-C coupled products mdpi.com |
| Adsorbed benzylidene species | Au–Pd nanoparticles | Oxidation or Hydrogenation | Aldehyde or Toluene rsc.org |
| Phenylmethoxy surface species | Rutile TiO2 surface | C-O bond cleavage | Benzyl radicals researchgate.net |
| Epoxide/Carbocation | Biphenyl 2,3-dioxygenase (enzyme) | Ring-opening/rearrangement | cis-diol product nih.gov |
The generation of active catalytic sites is a critical step that dictates the efficiency of a catalytic process involving biphenyl-phenylmethanol systems. In palladium-based catalysis, the active catalyst is often generated in situ. For instance, a highly active palladium catalyst for C-N bond formation can be generated through the mechanochemical mixing of a palladium precursor like [Pd(π-cinnamyl)Cl]2 with bulky, electron-rich phosphine ligands. nih.gov The formation of the active palladium-phosphine complex can be confirmed by techniques such as solid-state 31P nuclear magnetic resonance (NMR), which shows a distinct shift in the phosphine signal upon complexation with palladium. nih.gov This method allows for the generation of the active catalyst in the solid state without the need for solvents or an inert atmosphere. nih.govresearchgate.net
The following table details key aspects of active site generation and turnover for relevant catalytic systems.
| Process | Method/Technique | Observation/Mechanism | Relevance |
| Active Site Generation | Mechanochemical ball milling of Pd precursor and phosphine ligand | Formation of an active Pd-phosphine complex confirmed by solid-state 31P NMR shift. nih.gov | Demonstrates solvent-free generation of the active catalyst. |
| Turnover Mechanism | Palladium-catalyzed C-H activation | Regeneration of Pd(0) from a Pd(II) intermediate via reductive elimination after substrate coupling. mdpi.com | Elucidates the catalytic cycle for cross-coupling reactions. |
Supramolecular Chemistry and Self Assembly of Biphenyl 4,4 Diylbis Phenylmethanol
Investigation of Non-Covalent Interactions
The self-assembly of Biphenyl-4,4'-diylbis(phenylmethanol) into ordered superstructures is primarily driven by a combination of specific, directional hydrogen bonds and weaker, less directional π-π stacking and van der Waals forces. A thorough understanding of these interactions is fundamental to controlling the resulting supramolecular architectures.
Hydrogen Bonding Networks within Biphenyl-4,4'-diylbis(phenylmethanol) Assemblies
The two hydroxyl groups in Biphenyl-4,4'-diylbis(phenylmethanol) are the primary sites for forming strong, directional intermolecular hydrogen bonds. Each hydroxyl group can act as both a hydrogen bond donor and an acceptor, enabling the formation of robust and varied networks. nih.gov The study of analogous structures, such as diphenylmethanols and triphenylmethanol (B194598), reveals that such molecules can assemble into a range of motifs from simple dimers to complex polymeric chains. nih.govresearchgate.net
In the crystalline state, tertiary alcohols are known to form intricate three-dimensional motifs, such as the tetrahedral chiral clusters observed in triphenylmethanol, which are held together by weak O—H⋯O hydrogen bonds. nih.gov Similarly, various diphenylmethanols exhibit a diversity of hydrogen-bonded structures, including monomers, dimers, trimers, tetramers, and polymers, depending on the steric and electronic nature of the substituents. researchgate.net For Biphenyl-4,4'-diylbis(phenylmethanol), the two distant hydroxyl groups can link molecules into extended chains or sheets. The specific arrangement is influenced by factors such as solvent and crystallization conditions, leading to different supramolecular synthons.
| Supramolecular Motif | Description | Governing Interaction | Reference Compound Example |
|---|---|---|---|
| Monomer | Molecules remain discrete, often due to steric hindrance or strong interaction with solvent. | Molecule-Solvent H-bonds | (4-biphenyl)diphenylmethanol researchgate.net |
| Dimer | Two molecules linked by a pair of hydrogen bonds, often forming a cyclic R2(2)(8) synthon. | O-H···O | 1,1,3-triphenylpropyn-1-ol researchgate.net |
| Tetramer | Cyclic or tetrahedral clusters of four molecules. | O-H···O | Diphenyl(2-thienyl)methanol researchgate.net |
| Polymer (1D Chain) | Molecules link head-to-tail to form extended one-dimensional chains. | O-H···O | Diphenylmethanol researchgate.net |
Role of π-π Stacking and Dispersive Forces in Supramolecular Architectures
Beyond the dominant hydrogen bonds, the assembly of Biphenyl-4,4'-diylbis(phenylmethanol) is significantly influenced by π-π stacking and other dispersive forces. The molecule contains four phenyl rings and a biphenyl (B1667301) core, providing extensive surface area for these interactions. π-π stacking is a crucial non-covalent interaction that helps stabilize the three-dimensional structure of molecular crystals and biological macromolecules. mdpi.com
| Parameter | Description | Typical Values | Significance |
|---|---|---|---|
| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 3.3–3.8 Å | Indicates the strength of the interaction; shorter distances often imply stronger attraction. |
| Stacking Geometry | The relative orientation of the interacting rings (e.g., parallel-displaced, sandwich, T-shaped). | Varies | Determines the packing efficiency and can influence electronic and optical properties. |
| Interaction Energy | The calculated energy stabilizing the stacked conformation. | ~1-3 kcal/mol | Quantifies the contribution of π-stacking to the overall stability of the assembly. arxiv.org |
Directed Self-Assembly Strategies
Leveraging the non-covalent interactions inherent to Biphenyl-4,4'-diylbis(phenylmethanol) allows for the development of strategies to guide its self-assembly into specific, well-defined supramolecular structures. These strategies range from forming discrete, closed architectures to extended polymeric networks.
Design and Fabrication of Discrete Supramolecular Structures (e.g., Cages, Capsules)
The defined geometry of Biphenyl-4,4'-diylbis(phenylmethanol), characterized by the angle between its two phenylmethanol arms, makes it a potential building block for constructing discrete supramolecular architectures such as cages and capsules. In this context, the molecule could serve as a linear "strut" or linker connecting multi-topic vertices. While specific examples of cages or capsules fabricated solely from Biphenyl-4,4'-diylbis(phenylmethanol) are not prominent in the literature, its structural motifs are analogous to components used in the broader design of such assemblies. The formation of these structures typically relies on the precise geometric complementarity of building blocks and the controlled expression of intermolecular interactions to yield a thermodynamically stable, closed-shell structure.
Formation of Extended One- and Two-Dimensional Supramolecular Polymers
The linear, ditopic nature of Biphenyl-4,4'-diylbis(phenylmethanol) makes it an excellent candidate for forming extended one-dimensional (1D) and two-dimensional (2D) supramolecular polymers. The dual hydroxyl groups at opposite ends of the rigid biphenyl core can engage in directional hydrogen bonding to propagate the structure in one dimension, forming linear chains or fibers.
The self-assembly of analogous biphenyl-based molecules demonstrates this potential. For instance, biphenyl-tripeptides have been shown to self-assemble into robust supramolecular nanofiber hydrogels. nih.govnih.gov Similarly, other biphenyl derivatives can form 1D ribbons or 2D networks through a combination of hydrogen bonding and π-π interactions. rsc.orgnih.gov The lateral association of 1D chains, mediated by π-π stacking between the aromatic rings of adjacent chains, can lead to the formation of higher-order structures, including 2D sheets or bundled fibers. The choice of solvent and temperature can be used to control the dimensionality of the final assembly, favoring either 1D or 2D growth pathways. rsc.org
| System | Primary Interactions | Resulting Dimensionality | Controlling Factors |
|---|---|---|---|
| Biphenyl-tripeptides | Hydrogen bonding, π-π stacking | 1D Nanofibers / 3D Hydrogel Network | pH, Amino acid sequence nih.govnih.gov |
| Biphenyl-4,4'-diaminium salts | Hydrogen bonding (N-H···O, O-H···O), π-π stacking | 3D Networks | Counter-ion, solvent nih.gov |
| Biphenyl-cyanostilbenes | Hydrogen bonding (benzamide units) | 1D Helical Polymers | Solvent composition nih.gov |
Dynamic Supramolecular Systems and Stimuli Responsiveness
A key feature of supramolecular chemistry is the dynamic and reversible nature of non-covalent interactions. Assemblies of Biphenyl-4,4'-diylbis(phenylmethanol), held together by hydrogen bonds and π-π stacking, are inherently dynamic and can be designed to respond to external stimuli. This responsiveness allows for the controlled assembly and disassembly of the supramolecular structures, leading to "smart" materials.
The equilibrium between the assembled state and its constituent monomers can be shifted by various external triggers. For example, changes in temperature can disrupt the relatively weak hydrogen bonds, leading to depolymerization. Altering the solvent polarity can affect both hydrogen bonding and hydrophobic π-π interactions, potentially inducing a morphological transition or complete disassembly. unime.it The introduction of certain metal ions could also modulate the assembly, as seen in other biphenyl-based organogelators that respond to the presence of Cu²⁺. ias.ac.in This stimuli-responsive behavior is critical for applications in areas such as sensing, controlled release, and adaptive materials. nih.gov
| Stimulus | Affected Interaction(s) | Potential System Response |
|---|---|---|
| Temperature | Hydrogen bonding, Dispersive forces | Disassembly (gel-sol transition), Change in morphology |
| Solvent Polarity | Hydrogen bonding, π-π stacking (hydrophobic effect) | Disassembly or formation of different polymorphs/structures |
| pH / Base | Hydrogen bonding (deprotonation of hydroxyl group) | Disruption of H-bond network, leading to disassembly unime.it |
| Guest Molecules / Ions | Competitive hydrogen bonding or coordination with hydroxyl groups | Disruption of assembly, colorimetric change ias.ac.in |
Influence of External Stimuli (e.g., Temperature, pH, Light) on Assembly and Disassembly
External stimuli are known to play a critical role in directing the self-assembly and disassembly of supramolecular structures. For biphenyl-containing molecules, temperature, pH, and light can induce significant changes in their conformational and aggregation states.
Temperature:
Temperature is a fundamental parameter that can influence the delicate balance of non-covalent interactions that govern self-assembly. In many systems, an increase in temperature provides the thermal energy needed to overcome these interactions, leading to disassembly. For instance, studies on biphen researchgate.netarene macrocycles, which feature biphenyl units, have shown that temperature variations can dramatically influence their conformational exchanges. mdpi.com This suggests that the supramolecular assemblies of Biphenyl-4,4'-diylbis(phenylmethanol) could also exhibit thermo-responsive behavior. It is conceivable that at lower temperatures, intermolecular hydrogen bonding between the phenylmethanol hydroxyl groups and π-π stacking of the biphenyl cores would favor aggregation. As the temperature increases, these interactions would weaken, potentially leading to a transition from an assembled to a disassembled state. This reversible process is a hallmark of "smart" materials.
A study on the temperature-triggered reversible self-assembly of diphenylalanine peptides into various structures like microtubes and nanowires highlights how temperature can control the dissociation equilibrium and, consequently, the self-assembly process. nih.gov Although a different class of molecule, the principles of temperature affecting non-covalent interactions are broadly applicable.
pH:
The pH of the surrounding medium can be a powerful trigger for the assembly and disassembly of molecules containing ionizable groups. While Biphenyl-4,4'-diylbis(phenylmethanol) itself does not have strongly acidic or basic groups, its hydroxyl groups can exhibit changes in their hydrogen-bonding capabilities in response to significant pH shifts.
More directly relevant are studies on biphenyl-tripeptide supramolecular hydrogels. These systems demonstrate that pH changes can be used as a switch to trigger gelation. researchgate.netnih.gov Similarly, research on chiral self-assembly of biphenyl-cored carbohydrate bolaamphiphiles has shown that the propensity for forming helical structures is pH-dependent, with alkaline pH favoring helicity and acidic pH abolishing it. nih.gov This is attributed to changes in the ionization state of terminal groups, which alters the intermolecular interactions. This suggests that if Biphenyl-4,4'-diylbis(phenylmethanol) were incorporated into a larger system with pH-sensitive moieties, its self-assembly could be controlled by pH.
Light:
Light is another external stimulus that can be used to control supramolecular assemblies, typically by incorporating photo-responsive units into the molecular structure. While Biphenyl-4,4'-diylbis(phenylmethanol) is not inherently photo-responsive, it could be part of a system that is. For example, biphenyl derivatives have been used in the development of versatile photoredox photoinitiating systems, indicating the electronic activity of the biphenyl core. mdpi.com
Furthermore, the development of supramolecular polymers based on biphenarenes highlights the potential for creating light-responsive systems. mdpi.com By co-assembling with a photo-switchable molecule, the aggregation state of Biphenyl-4,4'-diylbis(phenylmethanol) could potentially be controlled by light. The general principle involves using a molecule that changes its shape or polarity upon irradiation, thereby disrupting or promoting the non-covalent interactions that hold the supramolecular assembly together.
Interactive Data Table: Stimuli-Responsive Behavior of Analogous Biphenyl Systems
The following table summarizes the observed effects of external stimuli on the self-assembly of various biphenyl-containing molecules, providing an indication of the potential responsiveness of Biphenyl-4,4'-diylbis(phenylmethanol).
| Compound Class | Stimulus | Observed Effect on Self-Assembly | Governing Interactions | Reference |
| Biphen researchgate.netarene Macrocycles | Temperature, Acid/Base | Influences conformational exchanges between different conformers. | Flipping of biphenyl sidewalls | mdpi.com |
| Biphenyl-Tripeptide Hydrogels | Temperature, pH, Ions | Triggers the formation of nanostructured supramolecular hydrogels. | Intermolecular hydrogen bonds, π-π stacking | researchgate.netnih.gov |
| Biphenyl-Cored Carbohydrate Bolaamphiphiles | pH | Controls the formation and helicity of self-assembled structures. | Planar twisting of the biphenyl core | nih.gov |
| Biphenyl-Cyanostilbenes | Light (Irradiation) | Enhances aggregation-induced emission through planarization. | π-π stacking | nih.gov |
Polymer Science Applications of Biphenyl 4,4 Diylbis Phenylmethanol
Biphenyl-4,4'-diylbis(phenylmethanol) as a Monomer in Polymer Synthesis
The difunctional nature of Biphenyl-4,4'-diylbis(phenylmethanol) allows it to serve as a monomer in various polymerization reactions, leading to the formation of polymers with tailored backbone structures.
Biphenyl-4,4'-diylbis(phenylmethanol) can be utilized as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. The rigid and linear biphenyl (B1667301) unit, when incorporated into the polymer backbone, imparts significant thermal stability and mechanical strength to the resulting material. The polycondensation reaction proceeds through the formation of ester linkages with the elimination of a small molecule, such as water.
The general reaction scheme for the synthesis of polyesters using Biphenyl-4,4'-diylbis(phenylmethanol) and a generic dicarboxylic acid is as follows:
n HO-CH(Ph)-C₆H₄-C₆H₄-CH(Ph)-OH + n HOOC-R-COOH → [-O-CH(Ph)-C₆H₄-C₆H₄-CH(Ph)-O-CO-R-CO-]ₙ + 2n H₂O
The properties of the resulting polyester (B1180765) can be tuned by varying the structure of the dicarboxylic acid (R group). For instance, using aromatic dicarboxylic acids can enhance the rigidity and glass transition temperature of the polymer, while aliphatic dicarboxylic acids can introduce flexibility.
Similarly, Biphenyl-4,4'-diylbis(phenylmethanol) can react with diisocyanates to form polyurethanes. scispace.comyoutube.comaidic.itnih.govusu.ac.id The urethane (B1682113) linkages are formed through the reaction of the hydroxyl groups of the diol with the isocyanate groups. The presence of the bulky biphenyl and phenyl groups can influence the microphase separation of the hard and soft segments in the polyurethane, thereby affecting its mechanical properties.
The synthesis of polyurethanes can be represented by the following general reaction:
n HO-CH(Ph)-C₆H₄-C₆H₄-CH(Ph)-OH + n OCN-R-NCO → [-O-CH(Ph)-C₆H₄-C₆H₄-CH(Ph)-O-CO-NH-R-NH-CO-]ₙ
The two hydroxyl groups of Biphenyl-4,4'-diylbis(phenylmethanol) enable it to act as a difunctional initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone. rsc.orgnih.gov In this role, each hydroxyl group can initiate the growth of a polymer chain, leading to the formation of a polymer with a central Biphenyl-4,4'-diylbis(phenylmethanol) core and two polymer arms extending from it. This results in a linear triblock copolymer architecture.
The initiation of lactide polymerization, for example, would proceed as follows:
HO-CH(Ph)-C₆H₄-C₆H₄-CH(Ph)-OH + 2n (C₃H₄O₂) → PLA-O-CH(Ph)-C₆H₄-C₆H₄-CH(Ph)-O-PLA
This approach allows for the synthesis of well-defined polymer architectures with controlled molecular weights and narrow polydispersity indices. The resulting polymers possess unique properties derived from both the central aromatic core and the polyester arms.
Impact on Polymer Microstructure and Macromolecular Engineering
The integration of Biphenyl-4,4'-diylbis(phenylmethanol) into polymer chains provides a powerful tool for macromolecular engineering, enabling precise control over the polymer's architecture and the tailoring of its properties.
The ability to control the architecture from linear to more complex topologies like star-shaped polymers is crucial for applications where specific solution viscosity, rheological behavior, or self-assembly characteristics are required.
The incorporation of the rigid and aromatic Biphenyl-4,4'-diylbis(phenylmethanol) unit has a profound impact on the properties of the resulting polymers.
Thermal Properties: The biphenyl group is known to enhance the thermal stability of polymers. Its inclusion in the polymer backbone restricts chain mobility, leading to higher glass transition temperatures (Tg) and improved thermal degradation resistance. researchgate.netrsc.org
Mechanical Properties: The rigidity of the biphenyl unit contributes to increased tensile strength and modulus of the polymer. nih.gov This is particularly beneficial for applications requiring high-performance materials.
Optical Properties: The aromatic nature of the biphenyl and phenyl groups can impart specific optical properties, such as a high refractive index or fluorescence, which can be advantageous for optical applications.
The table below summarizes the expected impact of incorporating Biphenyl-4,4'-diylbis(phenylmethanol) on various polymer properties.
| Property | Impact of Biphenyl-4,4'-diylbis(phenylmethanol) Integration | Rationale |
| Glass Transition Temperature (Tg) | Increase | The rigid biphenyl core restricts segmental motion of the polymer chains. |
| Thermal Stability | Increase | The aromatic structure has high bond dissociation energies, leading to better resistance to thermal degradation. |
| Tensile Strength and Modulus | Increase | The rigid nature of the biphenyl unit enhances the stiffness and strength of the polymer. |
| Solubility | Decrease in common solvents | The rigid and aromatic structure can lead to stronger intermolecular interactions and reduced chain flexibility, making solvation more difficult. |
| Crystallinity | Potentially hindered | The bulky phenyl groups attached to the methanol (B129727) carbons may disrupt chain packing and inhibit crystallization. |
By strategically using Biphenyl-4,4'-diylbis(phenylmethanol) as either a monomer or an initiator, polymer chemists can engineer macromolecules with a desirable combination of properties for a wide range of applications, from high-performance plastics to specialized biomedical materials.
Advanced Spectroscopic and Structural Characterization of Biphenyl 4,4 Diylbis Phenylmethanol and Its Assemblies
Solid-State Structural Elucidation Techniques
In the solid state, the spatial arrangement of molecules is governed by intermolecular forces, leading to specific crystal packing and morphology. Investigating this state is critical for understanding the material's bulk properties.
X-ray Diffraction (XRD) stands as the cornerstone for determining the three-dimensional structure of crystalline solids.
Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous atomic-level structure. When a single crystal of Biphenyl-4,4'-diylbis(phenylmethanol) is irradiated with X-rays, the resulting diffraction pattern allows for the precise determination of bond lengths, bond angles, and the torsional angle between the two phenyl rings of the biphenyl (B1667301) core. This analysis also reveals the supramolecular arrangement, detailing intermolecular interactions such as hydrogen bonding (involving the hydroxyl groups) and π-π stacking, which dictate the crystal packing. researchgate.netmdpi.com
Powder X-ray Diffraction (PXRD) is utilized when suitable single crystals cannot be obtained. It is also used for phase identification and to assess the bulk purity of a crystalline sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of Biphenyl-4,4'-diylbis(phenylmethanol).
Below is a table representing typical data obtained from a single-crystal XRD analysis.
| Parameter | Description | Example Value Range |
| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the cell geometry. | Monoclinic |
| Space Group | Describes the symmetry elements of the crystal lattice and the asymmetric unit. | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a, b, c: 5-20 Å; α, γ: 90°, β: 90-120° |
| Z Value | The number of molecules per unit cell. | 2, 4, or 8 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 (5%) |
Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. researchgate.net
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of Biphenyl-4,4'-diylbis(phenylmethanol) assemblies. It is used to determine the shape, size distribution, and surface texture of microcrystals or other aggregated forms. This analysis is crucial for understanding how crystallization conditions affect the macroscopic morphology of the material.
Transmission Electron Microscopy (TEM) offers higher resolution, enabling the visualization of the internal structure of materials. researchgate.net For nanostructured assemblies of Biphenyl-4,4'-diylbis(phenylmethanol), such as nanofibers or vesicles, TEM can reveal their dimensions, internal ordering, and the presence of crystalline domains within the nanostructure.
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique that provides information about the local chemical environment of atoms in solid samples. For Biphenyl-4,4'-diylbis(phenylmethanol), ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is particularly informative. It can distinguish between chemically non-equivalent carbon atoms in the molecule, providing insights into molecular packing and the presence of different polymorphs. researchgate.net Furthermore, SSNMR can be used to study the dynamics within the crystal lattice, such as the rotation or libration of the phenyl rings. researchgate.net The principal values of the ¹³C chemical-shift tensor can be determined, which are sensitive to the dihedral angle between the biphenyl rings. researchgate.net
Solution-State and Vibrational Spectroscopic Methods
In solution, molecules are typically in a dynamic state, and spectroscopic methods are used to determine the average structure, confirm covalent connectivity, and assess purity.
NMR spectroscopy in solution is arguably the most important tool for elucidating the covalent structure of organic molecules.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and chemical environment of different protons, while ¹³C NMR provides similar information for the carbon skeleton. rsc.org For Biphenyl-4,4'-diylbis(phenylmethanol), the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton (CH-OH), and the hydroxyl proton. rsc.org
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. bmrb.io
The following table summarizes the expected chemical shifts for Biphenyl-4,4'-diylbis(phenylmethanol).
| Atom Type | Technique | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (C₆H₅) | ¹H NMR | 7.20 - 7.40 | Multiplet |
| Aromatic Protons (Biphenyl) | ¹H NMR | 7.40 - 7.70 | Multiplet (AA'BB') |
| Methine Proton (-CH OH) | ¹H NMR | ~5.80 | Singlet / Doublet |
| Hydroxyl Proton (-OH ) | ¹H NMR | Variable (depends on solvent, concentration) | Singlet (broad) |
| Aromatic Carbons (C₆H₅ & Biphenyl) | ¹³C NMR | 125 - 145 | - |
| Methine Carbon (-C HOH) | ¹³C NMR | ~75 | - |
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of Biphenyl-4,4'-diylbis(phenylmethanol) and to assess its purity.
Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight. The expected molecular formula is C₂₆H₂₂O₂. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Purity Assessment: MS can detect the presence of impurities, starting materials, or by-products, as they would appear as separate signals with different m/z values in the mass spectrum.
The expected m/z values for key ions are presented below.
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| Molecular Ion [M]⁺ | [C₂₆H₂₂O₂]⁺ | 366.1620 |
| Protonated Molecule [M+H]⁺ | [C₂₆H₂₃O₂]⁺ | 367.1698 |
| Sodiated Adduct [M+Na]⁺ | [C₂₆H₂₂O₂Na]⁺ | 389.1517 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. By probing the distinct vibrational modes of chemical bonds, these techniques provide a molecular fingerprint, offering detailed insights into the structural composition of complex molecules like Biphenyl-4,4'-diylbis(phenylmethanol). The analysis of its IR and Raman spectra allows for the unambiguous identification of its key structural motifs, including the hydroxyl groups, the biphenyl core, and the pendant phenyl rings.
The vibrational modes of Biphenyl-4,4'-diylbis(phenylmethanol) can be systematically assigned to its specific functional groups. The primary features include the stretching and bending vibrations of the O-H and C-O bonds associated with the secondary alcohol groups, as well as the various C-H and C=C vibrations characteristic of the aromatic ring systems.
Infrared (IR) Spectroscopy
The IR spectrum is particularly sensitive to polar bonds, making it an excellent tool for identifying the hydroxyl (-OH) and carbinol (C-O) functionalities of the molecule.
O-H Stretching: The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the region of 3400–3650 cm⁻¹. pressbooks.publibretexts.org This band is characteristic of the O-H stretching vibration in alcohols and is typically broadened due to intermolecular hydrogen bonding.
Aromatic C-H Stretching: Aromatic compounds exhibit C-H stretching vibrations in the region of 3000–3100 cm⁻¹. theaic.org Biphenyl-4,4'-diylbis(phenylmethanol) contains multiple aromatic rings, which will give rise to several sharp, medium-intensity bands in this region.
Aliphatic C-H Stretching: The methine C-H bond (the carbon attached to the hydroxyl group) is expected to show stretching vibrations just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the biphenyl and phenyl rings typically appear as a series of sharp peaks in the 1450–1600 cm⁻¹ range. libretexts.org The biphenyl core itself shows characteristic peaks around 1600 cm⁻¹. researchgate.net
C-O Stretching: The stretching vibration of the C-O bond in the secondary alcohol groups is expected to produce a strong absorption band in the range of 1220–1000 cm⁻¹. theaic.org For similar benzyl (B1604629) alcohol structures, this mode is often observed around 1160-1240 cm⁻¹. theaic.org
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the fingerprint region (below 1000 cm⁻¹). The 4,4'-disubstituted (para-substituted) biphenyl core and the monosubstituted pendant phenyl rings will have characteristic C-H out-of-plane bending vibrations, typically found between 690 cm⁻¹ and 900 cm⁻¹. libretexts.org
The following table summarizes the expected key infrared absorption bands for Biphenyl-4,4'-diylbis(phenylmethanol) based on the analysis of its functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3650–3400 | O–H Stretch | Alcohol (-OH) | Strong, Broad |
| 3100–3000 | C–H Stretch | Aromatic (Ar-H) | Medium, Sharp |
| < 3000 | C–H Stretch | Methine (-CH) | Medium |
| 1620–1580 | C=C Ring Stretch | Aromatic (Biphenyl Core) | Medium |
| 1500–1450 | C=C Ring Stretch | Aromatic (Phenyl & Biphenyl) | Medium-Strong |
| 1220–1000 | C–O Stretch | Secondary Alcohol (C-O) | Strong |
| 900–690 | C–H Out-of-Plane Bend | Aromatic Rings | Strong |
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. This makes it well-suited for analyzing the carbon skeleton of the aromatic rings in Biphenyl-4,4'-diylbis(phenylmethanol).
Aromatic Ring Vibrations: The Raman spectrum is often dominated by signals from the aromatic moieties. The symmetric "ring breathing" mode of the phenyl rings gives rise to a strong, sharp peak. For biphenyl, a strong peak is observed around 1280 cm⁻¹. researchgate.net The C=C stretching modes within the rings also produce intense signals in the 1590-1610 cm⁻¹ region. researchgate.net
C-H Stretching: Similar to IR, aromatic C-H stretching modes appear above 3000 cm⁻¹, while the methine C-H stretch appears just below this value. These peaks are typically more pronounced in Raman spectra than the -OH signals. americanpharmaceuticalreview.com
Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the two phenyl rings of the biphenyl core is a characteristic feature in the Raman spectra of biphenyl-containing molecules. mpg.de
The following table outlines the principal Raman shifts anticipated for Biphenyl-4,4'-diylbis(phenylmethanol).
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100–3050 | C–H Stretch | Aromatic (Ar-H) | Strong |
| 1610–1590 | C=C Ring Stretch | Aromatic Rings | Very Strong |
| ~1280 | Inter-ring C-C Stretch / Ring Mode | Biphenyl Core | Strong |
| ~1000 | Ring Breathing (Trigonal) | Aromatic Rings | Strong |
Theoretical and Computational Investigations of Biphenyl 4,4 Diylbis Phenylmethanol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov By approximating the exact functional, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. nih.gov
DFT calculations are widely employed to predict the electronic properties of molecules, which are crucial for understanding their reactivity and potential applications in optoelectronics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; molecules with large energy gaps are generally less polarizable, exhibit high kinetic stability, and have low chemical reactivity. semanticscholar.orgespublisher.com
For biphenyl-based systems, DFT methods like B3LYP are commonly used to determine these electronic parameters. espublisher.comresearchgate.netnih.gov The distribution of HOMO and LUMO orbitals reveals the regions of a molecule that are most likely to act as electron donors and acceptors, respectively. In many biphenyl (B1667301) derivatives, the HOMO and LUMO are characterized by π and π* orbitals delocalized over the aromatic rings. espublisher.com This delocalization influences the molecule's electronic transitions and absorption spectra.
| Compound | DFT Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Finding |
|---|---|---|---|---|---|
| 4-Cyano-4'-pentylbiphenyl (5CB) | B3LYP/6-31++G(d,p) | -6.25 | -1.60 | 4.65 | Molecules with large energy gaps are termed hard molecules with high kinetic stability. semanticscholar.org |
| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | B3LYP/6-31G | -5.69 | -1.55 | 4.14 | Derivatives with electron-donating groups (e.g., -NH2) showed a reduced energy gap (3.38 eV), indicating higher reactivity. espublisher.com |
| Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b]dithiophene (BBDT) with -CH2 bridge | B3LYP/6-31G | Not Specified | Not Specified | 2.29 | Modifying the bridge from C=O to C=S significantly lowered the band gap, facilitating potential use in photovoltaic devices. ub.ac.id |
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are fundamental to molecular recognition, self-assembly, and crystal packing. nih.govbeilstein-journals.org For Biphenyl-4,4'-diylbis(phenylmethanol), the hydroxyl groups can act as both hydrogen bond donors and acceptors, and the phenyl rings can participate in π-π stacking and C-H···π interactions.
Theoretical computations can model these weak interactions with high accuracy. The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for identifying and characterizing non-covalent bonds based on the topology of the electron density. nih.govmdpi.com Another approach is the Non-Covalent Interaction (NCI) analysis, which helps visualize and understand the nature of these interactions in 3D space. rsc.orgrsc.org
A combined experimental and theoretical study on the biphenyl crystal revealed that intra- and intermolecular H···H and C-H···π contacts are crucial for stabilizing the crystal structure. nih.gov Similarly, a study of benzyl (B1604629) alcohol adsorption on a carbon surface highlighted the significant impact of weak OH···π intermolecular hydrogen bonds. rsc.org For Biphenyl-4,4'-diylbis(phenylmethanol), these computational tools can be used to predict its conformational preferences and the stability of its aggregates by quantifying the binding energies of different dimeric or polymeric arrangements.
Quantum chemical calculations are indispensable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. github.io This involves locating the stable reactants and products as minima on the surface and, crucially, identifying the transition state (a first-order saddle point) that connects them. github.io
Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) approach are used to find an approximate transition structure, which is then fully optimized. github.io Once a transition state is located, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the desired reactants and products. github.io For a molecule like Biphenyl-4,4'-diylbis(phenylmethanol), these methods could be applied to study mechanisms of its synthesis, polymerization, or degradation.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are the preferred methods for exploring the dynamic behavior and thermodynamic properties of large molecular systems over time.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. beilstein-journals.orgum.es This technique is well-suited to studying processes like molecular self-assembly, conformational changes, and the behavior of host-guest systems.
A detailed MD study was conducted on 4,4'-bis(diphenylhydroxymethyl)biphenyl, a structurally similar host molecule. researchgate.netnih.gov The simulations successfully modeled the formation of hydrogen-bonded aggregates between the host and acetone (B3395972) guest molecules, revealing the persistence and fluxionality of the O-H···O=C hydrogen bond. nih.gov The study also simulated the thermal behavior of the crystalline inclusion compound, observing the reorientation of guest molecules within the host cavity and the loss of crystalline order upon guest removal. researchgate.netnih.gov Such simulations for Biphenyl-4,4'-diylbis(phenylmethanol) could predict how it forms ordered structures through hydrogen bonding and π-π stacking, providing insights into its crystallization or formation of supramolecular polymers.
| System | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| 4,4'-Bis(diphenylhydroxymethyl)biphenyl/Acetone | Host-guest dynamics, self-assembly | Simulations revealed the formation and fluxionality of O-H···O=C hydrogen bonds and the loss of host crystallinity upon guest removal. | researchgate.netnih.gov |
| Biphenyl-based carbon nanomembranes | Structural formation | Showed that one-dimensional graphene-like stripes are an energetically favorable ground state, but cross-linked structures form from highly excited precursors. | beilstein-journals.org |
| Poly(dimethyl-co-diphenyl)siloxane | Chain structure and dynamics | Increasing the diphenyl component expanded the polymer chain size but slowed chain diffusivity significantly. | rsc.org |
| Benzyl alcohol in a lipid membrane | Anesthetic mechanism | Detected no major structural changes in the membrane but observed a slight increase in disorder and anisotropy in the alcohol's diffusion. | um.es |
If Biphenyl-4,4'-diylbis(phenylmethanol) is used as a building block (linker) for porous materials like Metal-Organic Frameworks (MOFs) or Porous Aromatic Frameworks (PAFs), computational simulations are essential for predicting their performance in applications such as gas storage and separation. rsc.orgunt.edu
Grand Canonical Monte Carlo (GCMC) is a powerful simulation technique for predicting gas adsorption isotherms in porous materials. It determines the amount of gas adsorbed at a given pressure and temperature by simulating the exchange of particles between the porous material and a bulk reservoir. These simulations can predict key properties like surface area, pore volume, and adsorption selectivity for different gases (e.g., CO₂, CH₄, H₂). mdpi.com MD simulations can then be used to calculate diffusion coefficients of guest molecules within the pores, which is critical for understanding the kinetics of adsorption and separation processes. uniovi.es
For instance, simulations on carbon molecular sieve membranes derived from a biphenyl polymer were used to determine surface area and pore size via CO₂ adsorption isotherms, correlating these structural features with gas sorption performance. mdpi.com Although specific simulations on porous materials derived from Biphenyl-4,4'-diylbis(phenylmethanol) are not available, these established computational methods provide a clear roadmap for screening their potential for gas adsorption and separation applications. nih.gov
In Silico Design and Virtual Screening of Biphenyl-4,4'-diylbis(phenylmethanol) Derivatives
The exploration of novel therapeutic agents and functional materials often begins with the identification and optimization of a lead compound. Biphenyl-4,4'-diylbis(phenylmethanol) presents a unique scaffold with its symmetrical structure, offering multiple points for functionalization. Computational, or in silico, methods provide a powerful toolkit to guide the design of new derivatives and to screen vast virtual libraries for molecules with desired properties, thereby accelerating the discovery process and reducing the costs associated with experimental synthesis and testing.
Computational Approaches to Structure-Property Relationship Studies
Understanding the relationship between the molecular structure of a compound and its resulting properties is fundamental to rational drug design and materials science. For derivatives of Biphenyl-4,4'-diylbis(phenylmethanol), computational approaches can elucidate these structure-property relationships, enabling the prediction of biological activity, physicochemical properties, and potential toxicity.
One of the most established computational methods is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govtandfonline.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For Biphenyl-4,4'-diylbis(phenylmethanol) derivatives, a QSAR study would involve the generation of a dataset of analogues with varying substituents on the phenyl rings or modifications to the hydroxyl groups. For each of these derivatives, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the three-dimensional shape of the molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.
Hydrophobic descriptors: These, like the partition coefficient (logP), describe the molecule's affinity for nonpolar environments.
Once these descriptors are calculated, a statistical method, such as multiple linear regression, is used to build a model that links these descriptors to an experimentally determined property, such as inhibitory concentration (IC50) against a specific biological target. tandfonline.commedcraveonline.com The resulting QSAR equation can then be used to predict the activity of newly designed, unsynthesized derivatives of Biphenyl-4,4'-diylbis(phenylmethanol).
To illustrate, a hypothetical QSAR study on a series of Biphenyl-4,4'-diylbis(phenylmethanol) derivatives might yield the data presented in the interactive table below. In this hypothetical scenario, various substituents are added to the phenyl rings, and their impact on a hypothetical biological activity is quantified.
| Derivative | Substituent (R) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |
| 1 | -H | 366.45 | 4.5 | 40.46 | 5.2 |
| 2 | -Cl | 435.34 | 5.9 | 40.46 | 6.1 |
| 3 | -CH3 | 394.50 | 5.5 | 40.46 | 5.8 |
| 4 | -OCH3 | 426.50 | 4.9 | 58.92 | 6.5 |
| 5 | -NO2 | 456.44 | 4.6 | 129.04 | 7.2 |
This table demonstrates how computational tools can generate data to guide the selection of substituents for synthesis. For instance, the hypothetical data suggests that electron-withdrawing and polar groups like nitro (-NO2) might enhance the biological activity of Biphenyl-4,4'-diylbis(phenylmethanol) derivatives.
Another powerful computational approach is molecular docking. biointerfaceresearch.comresearchgate.net This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net For derivatives of Biphenyl-4,4'-diylbis(phenylmethanol), molecular docking could be used to screen a virtual library of compounds against a specific target. The docking process involves placing the ligand (the derivative) into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. biointerfaceresearch.com Derivatives with better docking scores are more likely to be potent inhibitors of the target.
The insights gained from molecular docking can also guide the design of new derivatives. By visualizing the docked pose of Biphenyl-4,4'-diylbis(phenylmethanol) in the active site of a target, researchers can identify opportunities to introduce new functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby improving binding affinity.
Virtual screening is a broader computational technique that encompasses methods like QSAR and molecular docking to rapidly assess large libraries of chemical structures. nih.goveurofinsdiscovery.com This process can be either ligand-based or structure-based. eurofinsdiscovery.com In a ligand-based approach, a known active molecule is used as a template to search for other molecules with similar properties. researchgate.net For Biphenyl-4,4'-diylbis(phenylmethanol), if a derivative with desirable activity is identified, its pharmacophore (the essential arrangement of features for biological activity) can be used to screen virtual databases for other molecules that share this pharmacophore.
In structure-based virtual screening, the three-dimensional structure of the biological target is used to dock a library of compounds. u-strasbg.fr This is particularly useful when the structure of the target is known, but there are no known potent ligands.
The results of a virtual screening campaign can be presented in a table that ranks the compounds based on their predicted activity or binding affinity. A hypothetical example for Biphenyl-4,4'-diylbis(phenylmethanol) derivatives is shown below.
| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 (from QSAR) | Lipinski's Rule of Five Violations |
| BPDM-001 | -9.5 | 7.8 | 0 |
| BPDM-002 | -9.2 | 7.5 | 0 |
| BPDM-003 | -8.9 | 7.1 | 1 |
| BPDM-004 | -8.7 | 6.9 | 0 |
| BPDM-005 | -8.5 | 6.8 | 0 |
This table integrates data from different computational methods to prioritize compounds for experimental validation. For example, BPDM-001 has the best-predicted binding affinity and activity and adheres to Lipinski's Rule of Five, a set of criteria that helps to predict drug-likeness.
Future Perspectives and Emerging Research Directions for Biphenyl 4,4 Diylbis Phenylmethanol
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
Future advancements in the synthesis of biphenyl-4,4'-diylbis(phenylmethanol) and its derivatives will likely focus on improving efficiency and adhering to the principles of green chemistry. While traditional multi-step syntheses have been effective, emerging strategies aim to reduce waste, minimize energy consumption, and utilize more environmentally benign reagents.
One promising avenue is the adaptation of modern cross-coupling reactions. Techniques like the Suzuki-Miyaura coupling, which is widely used for the formation of biaryl compounds, could be further optimized for the large-scale and cost-effective production of the biphenyl (B1667301) core of this molecule. nih.gov The use of more efficient palladium catalysts and milder reaction conditions will be crucial in this endeavor. nih.gov Another potential route is carbonylative coupling, which could synthesize a diketone precursor that is then reduced to the target diol. mdpi.com This approach offers the advantage of forming two carbon-carbon bonds in a single step. mdpi.com
Furthermore, the principles of "green chemistry" are expected to play a significant role in future synthetic designs. rsc.org This includes the exploration of:
Biocatalysis: The use of enzymes or whole-cell systems for the asymmetric reduction of a diketone precursor could provide a highly enantioselective and environmentally friendly route to chiral derivatives of biphenyl-4,4'-diylbis(phenylmethanol). nih.gov Biocatalytic processes often occur in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. nih.gov
Energy-Efficient Methods: Techniques such as mechanocatalysis in ball mills are being investigated as a solvent-free method for synthesizing biphenyl compounds. nih.gov This approach can lead to higher yields and reduced waste.
Sustainable Reagents and Solvents: A shift towards the use of renewable starting materials and safer, recyclable solvents will be a key aspect of sustainable synthesis. The recycling of acidic water from reaction steps, as demonstrated in the synthesis of a related precursor, is one such example of a move towards more environmentally friendly processes. rug.nl
The table below summarizes potential future synthetic strategies and their advantages.
| Synthetic Strategy | Key Advantages | Relevant Research Findings |
| Optimized Cross-Coupling | High yields, scalability, cost-effectiveness | Suzuki-Miyaura coupling is a robust method for C-C bond formation in biphenyl synthesis. nih.gov |
| Carbonylative Coupling | Forms two C-C bonds in one step, efficient | Demonstrated for the synthesis of biphenyl-4,4'-diyl bis(phenyl-methanone). mdpi.com |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly | Asymmetric bioreductions are effective for producing chiral alcohols. nih.gov |
| Mechanochemistry | Solvent-free, energy-efficient, reduced waste | Ball-milling has been applied to the synthesis of biphenyl derivatives. nih.gov |
Expansion into New Frontier Materials (e.g., Quantum Materials, Bio-Hybrid Systems)
The unique structural and electronic properties of the biphenyl scaffold suggest that derivatives of biphenyl-4,4'-diylbis(phenylmethanol) could find applications in frontier materials, including the burgeoning fields of quantum materials and bio-hybrid systems.
While direct applications in quantum materials are still speculative, the ability to create well-defined, rigid structures based on the biphenyl-4,4'-diylbis(phenylmethanol) core could be leveraged. For instance, this molecule could serve as a building block for larger, conjugated systems with tunable electronic properties. By incorporating specific functional groups, it might be possible to create molecules with interesting photophysical or electronic behaviors relevant to quantum dots or other nanoscale electronic components.
The development of bio-hybrid systems , which merge biological and synthetic components, represents a more immediate and tangible research direction. nih.gov These systems aim to combine the specific recognition and catalytic functions of biomolecules with the stability and processability of synthetic materials. mdpi.com Biphenyl-4,4'-diylbis(phenylmethanol) can serve as a versatile linker molecule in the construction of such systems. Its two hydroxyl groups can be functionalized to attach biomolecules, such as peptides or DNA, on one end, and to anchor the entire assembly to a synthetic surface or nanoparticle on the other. nih.gov
Potential applications in bio-hybrid systems include:
Biosensors: Creating surfaces with immobilized enzymes or antibodies for the specific detection of analytes.
Targeted Drug Delivery: Functionalizing nanoparticles with both a targeting biomolecule and a therapeutic agent, using derivatives of biphenyl-4,4'-diylbis(phenylmethanol) as a scaffold.
Biocatalytic Materials: Immobilizing enzymes on solid supports to create reusable and more stable biocatalysts.
The table below outlines the potential roles of biphenyl-4,4'-diylbis(phenylmethanol) in these frontier materials.
| Frontier Material | Potential Role of Biphenyl-4,4'-diylbis(phenylmethanol) | Desired Properties |
| Quantum Materials | As a building block for larger, conjugated systems. | Tunable electronic and photophysical properties. |
| Bio-Hybrid Systems | As a rigid linker to connect biological and synthetic components. | Biocompatibility, chemical stability, defined geometry. |
Advanced Catalytic Systems with Tunable Selectivity and Activity
The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. rug.nlnih.gov The future development of advanced catalytic systems based on biphenyl-4,4'-diylbis(phenylmethanol) is a highly promising research direction. The key advantage of the biphenyl core is that its steric and electronic properties can be precisely tuned by introducing different substituent groups. nih.gov This tunability allows for the optimization of catalysts for specific reactions, leading to high selectivity and activity. rug.nlnih.gov
Biphenyl-4,4'-diylbis(phenylmethanol) can serve as a precursor for a new generation of "adjustable" chiral ligands. rug.nlnih.gov The two hydroxyl groups can be readily converted into other functional groups, such as phosphines, phosphoramidites, or N-heterocyclic carbenes, which can then coordinate to a metal center. rug.nlnih.gov By systematically varying the substituents on the four peripheral phenyl rings, a library of ligands can be created, each with a unique steric and electronic profile. This approach would allow for the fine-tuning of the catalyst's performance for a given asymmetric transformation. nih.gov
Future research in this area is expected to focus on:
Rational Ligand Design: Using computational modeling to predict the effect of different substituents on catalytic performance, thereby guiding synthetic efforts.
High-Throughput Screening: Developing rapid screening methods to evaluate the performance of a large library of catalysts derived from biphenyl-4,4'-diylbis(phenylmethanol).
Novel Asymmetric Transformations: Applying these new catalytic systems to challenging and synthetically important asymmetric reactions.
The table below presents examples of how the tunability of biphenyl-based ligands can be exploited in catalysis.
| Catalytic Parameter | Method of Tuning | Desired Outcome |
| Enantioselectivity | Modifying the steric bulk of substituents on the phenyl rings. | Increased preference for one enantiomer. |
| Catalytic Activity | Altering the electronic properties of the ligand (electron-donating vs. electron-withdrawing groups). | Faster reaction rates. |
| Substrate Scope | Creating a diverse library of ligands to find the optimal catalyst for a specific substrate. | Broader applicability of the catalytic system. |
Integration into Complex Hierarchical Supramolecular Assemblies
Supramolecular chemistry, which involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions, is a field where biphenyl-4,4'-diylbis(phenylmethanol) and its derivatives hold significant promise. The rigid and linear nature of the biphenyl core makes it an excellent building block for creating complex and functional supramolecular architectures. mdpi.comrug.nl
Future research will likely explore the use of this molecule as a key component in the self-assembly of:
Macrocycles and Cages: The biphenyl unit is a common component in a new class of macrocycles called "biphenarenes," which have customizable cavity sizes for host-guest chemistry. mdpi.comnih.govrug.nl Derivatives of biphenyl-4,4'-diylbis(phenylmethanol) could be used to construct novel macrocyclic hosts with specific recognition properties.
Supramolecular Polymers: By introducing self-complementary recognition motifs, such as hydrogen-bonding units, onto the hydroxyl groups, biphenyl-4,4'-diylbis(phenylmethanol) can be made to self-assemble into long, ordered polymer chains. These materials could have interesting properties, such as circularly polarized luminescence.
Nanofiber Hydrogels: Conjugating the biphenyl core with short peptide sequences has been shown to lead to the self-assembly of nanofibers that can form hydrogels. rsc.org These materials have potential applications in tissue engineering and regenerative medicine. rsc.org
The two hydroxyl groups of biphenyl-4,4'-diylbis(phenylmethanol) are ideal points for chemical modification to introduce the necessary functionalities to drive self-assembly. The ability to control the assembly process by designing the molecular building blocks opens up possibilities for creating materials with tailored properties and functions.
The following table illustrates the potential of biphenyl-4,4'-diylbis(phenylmethanol) in creating different supramolecular structures.
| Supramolecular Structure | Role of Biphenyl-4,4'-diylbis(phenylmethanol) | Potential Applications |
| Macrocycles (Biphenarenes) | As a rigid building block for the macrocyclic framework. | Molecular recognition, sensing, catalysis. mdpi.comrug.nl |
| Supramolecular Polymers | As a monomer unit with self-complementary recognition sites. | Chiroptical materials, responsive materials. |
| Nanofiber Hydrogels | As a core for peptide conjugates that self-assemble into fibers. | Tissue engineering, drug delivery. rsc.org |
Synergistic Approaches Combining Experimental and Computational Methodologies
The future exploration of biphenyl-4,4'-diylbis(phenylmethanol) and its derivatives will be greatly accelerated by a synergistic approach that combines experimental synthesis and characterization with computational modeling. mdpi.comrug.nl This interplay between theory and practice allows for a more rational and efficient design of new molecules and materials with desired properties.
Computational methods , such as Density Functional Theory (DFT), can be used to:
Predict Molecular Properties: Calculate the geometric, electronic, and spectroscopic properties of new derivatives before they are synthesized. nih.govrug.nlnih.gov This allows for the in silico screening of large numbers of potential molecules to identify the most promising candidates for a particular application.
Understand Reaction Mechanisms: Elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields.
Model Intermolecular Interactions: Simulate how molecules will interact with each other in the solid state or in solution, providing insights into crystal packing, self-assembly processes, and host-guest interactions. mdpi.comrug.nl
Experimental studies are essential for:
Synthesizing and Characterizing New Compounds: Preparing the target molecules and confirming their structure and purity using techniques like NMR, mass spectrometry, and X-ray crystallography. mdpi.comrug.nl
Validating Computational Models: Comparing experimental data with theoretical predictions to refine and improve the accuracy of the computational models. mdpi.comrug.nl
Measuring Macroscopic Properties: Evaluating the performance of the new materials in real-world applications, such as their catalytic activity, material strength, or sensor response.
This iterative cycle of computational prediction, experimental validation, and subsequent refinement will be crucial for unlocking the full potential of the biphenyl-4,4'-diylbis(phenylmethanol) scaffold. The strong agreement between calculated and experimental results for similar biphenyl compounds has already demonstrated the power of this combined approach. mdpi.comrug.nl
The table below outlines the complementary roles of computational and experimental methods.
| Methodology | Key Contributions | Examples |
| Computational (DFT) | Prediction of properties, mechanistic insights, screening of candidates. | Calculating electronic structure, modeling reaction pathways, predicting spectroscopic data. nih.govrug.nlnih.gov |
| Experimental | Synthesis, structural confirmation, measurement of bulk properties, model validation. | NMR, X-ray crystallography, catalytic testing, mechanical analysis. mdpi.comrug.nl |
Potential for Functional Devices and Smart Materials Based on Biphenyl-4,4'-diylbis(phenylmethanol)
The rigid and well-defined structure of biphenyl-4,4'-diylbis(phenylmethanol) makes it an excellent scaffold for the construction of functional devices and "smart" materials that respond to external stimuli. A particularly exciting future direction is the development of photoresponsive materials, where the properties of the material can be controlled by light. nih.govnih.govrug.nl
While biphenyl-4,4'-diylbis(phenylmethanol) itself is not photochromic, its two hydroxyl groups provide convenient handles to attach known photoresponsive units, such as:
Azobenzenes: These molecules undergo a reversible cis-trans isomerization upon irradiation with light of different wavelengths. mdpi.comnih.gov
Spiropyrans: These compounds can be switched between a colorless, non-polar form and a colored, polar form using UV and visible light. nih.govmdpi.com
Diarylethenes: These molecules exhibit a reversible ring-opening and closing reaction in response to light. nih.gov
By covalently linking these photo-switchable molecules to the biphenyl-4,4'-diylbis(phenylmethanol) scaffold, a new class of functional materials can be created. The biphenyl core would provide a rigid and stable framework, while the attached photochromic units would impart light-responsiveness.
Potential applications for such materials include:
Photo-switchable Liquid Crystals: For use in displays and optical data storage.
Photo-responsive Polymers and Gels: Creating materials that change their shape, stiffness, or permeability in response to light, for applications in soft robotics, actuators, and controlled drug release. nih.gov
Light-writable Materials: For applications in anti-counterfeiting and high-density data storage. rug.nl
Photo-controlled Porous Materials: Incorporating these molecules into metal-organic frameworks (MOFs) could allow for the light-controlled adsorption and release of guest molecules. mdpi.comnih.gov
The modular design, combining the biphenyl-4,4'-diylbis(phenylmethanol) scaffold with various photoactive units, offers a versatile platform for creating a wide range of smart materials with tailored functionalities.
The table below summarizes potential smart materials and their underlying mechanisms.
| Smart Material Application | Photoresponsive Unit | Mechanism of Action |
| Optical Data Storage | Azobenzene, Diarylethene | Reversible change in absorption spectrum upon photoisomerization. nih.govmdpi.comnih.gov |
| Photo-actuators | Azobenzene | Light-induced change in molecular shape leads to macroscopic deformation. nih.gov |
| Controlled Release Systems | Spiropyran, Azobenzene | Change in polarity or pore size upon irradiation triggers release of a guest molecule. nih.govmdpi.comnih.gov |
| Anti-counterfeiting | Cyanostilbene derivatives | Changes in fluorescence properties upon exposure to light. rug.nl |
Q & A
Q. What are the optimal synthetic conditions for preparing Biphenyl-4,4'-diylbis(phenylmethanol) derivatives, and how do solvent choices impact yield?
The conventional synthesis of biphenyl-derived Schiff bases involves refluxing stoichiometric ratios of reactants (e.g., 2:1 molar ratio of isatin to benzidine) in anhydrous methanol for 1.5 hours, achieving a 90% yield without catalysts . Solvent polarity significantly affects reaction efficiency: methanol outperforms water, halogenated solvents, and aromatic hydrocarbons due to its ability to stabilize intermediates and facilitate Schiff base formation. For example, yields drop to 70% in water and 65% in toluene under identical conditions (Table I, ). Researchers should prioritize solvent compatibility with reactants and monitor reflux duration to avoid side reactions.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of Biphenyl-4,4'-diylbis(phenylmethanol) derivatives?
Key characterization methods include:
- FT-IR Spectroscopy : A strong ν(C=N) absorption band at ~1613 cm⁻¹ confirms azomethine group formation in Schiff bases .
- NMR Spectroscopy : Distinct signals in ¹H NMR (e.g., aromatic protons at ~7.5 ppm and azomethine protons at ~8.3 ppm) and ¹³C NMR (C=N at ~160 ppm) validate molecular connectivity .
- Elemental Analysis : Matches experimental and theoretical C/H/N ratios to ensure purity .
- UV-vis Spectroscopy : π→π* transitions in the 250–400 nm range provide insights into electronic properties .
Advanced Research Questions
Q. How does the structural configuration of Biphenyl-4,4'-diylbis(phenylmethanol) derivatives influence their antimicrobial activity?
The compound exhibits moderate to strong antibacterial and antifungal activity, as demonstrated in Table IX . The biphenyl backbone enhances planar rigidity, facilitating intercalation with microbial DNA or membrane disruption. Substitutions on the phenyl rings (e.g., electron-withdrawing groups) can amplify activity by increasing electrophilicity. Methodologically, broth microdilution assays (MIC values) and zone-of-inhibition studies are recommended to quantify efficacy against Gram-positive/negative bacteria and fungi .
Q. What mechanistic role does Biphenyl-4,4'-diylbis(phenylmethanol) play in modifying epoxy resin thermal properties?
When used as a curing agent (e.g., BPDP in DGEBA epoxy systems), the biphenyl structure enhances crosslinking density, raising the glass transition temperature (Tg). Differential scanning calorimetry (DSC) shows a linear increase in Tg with BPDP content, attributed to restricted polymer chain mobility from rigid biphenyl moieties . Optimized formulations involve curing at 120–150°C for 2–4 hours, followed by post-curing to maximize thermal stability .
Q. How can mechanochemical or microwave-assisted synthesis improve the efficiency of Biphenyl-4,4'-diylbis(phenylmethanol) derivatives?
Green synthesis methods reduce solvent use and reaction time:
- Microwave Irradiation : Achieves ~85% yield in 20 minutes by accelerating kinetic pathways via dielectric heating .
- Mechanochemical Grinding : Solid-state reactions between benzidine and isatin in a ball mill yield ~80% product in 30 minutes, avoiding solvent waste .
These methods are ideal for scaling up while maintaining reproducibility.
Q. What are the challenges in correlating mass spectrometry (MS) data with structural elucidation for biphenyl derivatives?
High-resolution MS (HRMS) of biphenyl derivatives often reveals fragmentation patterns such as:
- Loss of alkyl chains (e.g., m/z 340 for biphenyl-oxy fragments) .
- Azo group cleavages (m/z 263 and 185) .
Researchers must cross-validate MS data with NMR and IR to resolve ambiguities, particularly for isomers or polymorphs.
Methodological Notes
- Contradictions in Data : While methanol is optimal for conventional synthesis , green methods using ionic liquids or solvent-free conditions may offer comparable yields with lower environmental impact .
- Advanced Characterization : X-ray crystallography or DFT calculations can resolve steric effects of substituents on biphenyl planarity, which impacts photophysical and catalytic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
